molecular formula C7H3F5 B1310629 2,5-Difluorobenzotrifluoride CAS No. 393-38-4

2,5-Difluorobenzotrifluoride

Cat. No.: B1310629
CAS No.: 393-38-4
M. Wt: 182.09 g/mol
InChI Key: BLDOSVXRDMTZQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorobenzotrifluoride typically involves the fluorination of benzotrifluoride derivatives. One common method is the reaction of 3-nitrobenzotrifluoride with a fuming nitric-sulfuric acid mixture to produce 3,5-dinitrobenzotrifluoride, which is then further fluorinated to yield this compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The final product is purified through distillation or other separation techniques to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzotrifluoride depends on its specific application. In chemical synthesis, it acts as a reactant or intermediate, participating in various reactions to form desired products. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 5 positions enhances its electron-withdrawing effects, making it particularly useful in nucleophilic aromatic substitution reactions and other synthetic applications .

Properties

IUPAC Name

1,4-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOSVXRDMTZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455597
Record name 2,5-Difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-38-4
Record name 1,4-Difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the spin-spin coupling observed in 2,5-Difluorobenzotrifluoride?

A1: this compound exhibits a unique "through-space" or "fragment" spin-spin coupling between its fluorine nuclei. [] This coupling occurs over four formal bonds and has been measured to be +13.0 ± 0.1 Hz. This phenomenon is noteworthy because it deviates from typical through-bond coupling mechanisms and provides insights into non-conventional interactions between fluorine atoms within the molecule.

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